4-Chloro-3-fluoro-6,7-dimethoxyquinoline
Description
Properties
IUPAC Name |
4-chloro-3-fluoro-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPHXGLBSOUUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-fluoro-6,7-dimethoxyquinoline typically involves multiple steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the condensation product leads to 4-hydroxy-6,7-dimethoxyquinoline.
Chlorination: Finally, chlorination of the hydroxy compound yields 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves accessible raw materials, mild reaction conditions, and efficient purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
The compound 2-(4-Chlorophenyl)-N-(4-Ethoxyphenyl)-3-(Propylsulfanyl)-1,4,8-Triazaspiror[4.5]deca-1,3-Diene-8-Carboxamide is a complex organic molecule that has garnered interest in various scientific domains due to its potential applications. This article will explore its chemical properties, biological activities, and potential applications in scientific research, particularly in medicinal chemistry and agricultural sciences.
Structure and Composition
The molecular formula of the compound is , indicating a diverse arrangement of functional groups that contribute to its chemical behavior. The presence of a triazole ring and various aromatic groups suggests potential interactions in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorophenyl compounds can effectively inhibit bacterial growth and fungal pathogens, making them candidates for developing new antimicrobial agents .
Anticancer Potential
Some studies suggest that triazole-containing compounds possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, compounds targeting the PI3K/Akt signaling pathway have shown promise in preclinical models .
Insecticidal Properties
The application of similar compounds in agricultural contexts has been explored, particularly for their insecticidal properties. The incorporation of sulfur-containing groups has been linked to enhanced activity against pests, making these compounds suitable for developing eco-friendly pesticides .
Medicinal Chemistry
The compound's unique structure makes it a valuable candidate for drug discovery. Its ability to interact with various biological targets can lead to the development of new therapeutic agents for diseases such as cancer and bacterial infections. Researchers are focusing on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity.
Agricultural Sciences
In agriculture, the potential use of this compound as a biopesticide is being investigated. The growing need for sustainable agricultural practices drives research into natural and synthetic compounds that can effectively manage pests without harming beneficial organisms or the environment.
Case Study 1: Antimicrobial Efficacy
A study conducted on similar chlorophenyl derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aromatic system could enhance activity, suggesting that the compound may also exhibit similar effects .
Case Study 2: Insecticidal Activity
Field trials using related compounds showed promising results in controlling aphid populations on crops. The application rates and environmental conditions were optimized to maximize efficacy while minimizing non-target effects .
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoro-6,7-dimethoxyquinoline involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: The compound can inhibit tyrosine kinases, which play a crucial role in the regulation of cell growth and proliferation.
Biological Activity
4-Chloro-3-fluoro-6,7-dimethoxyquinoline (CFDMQ) is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C11H9ClFNO2
- Molecular Weight : 223.65 g/mol
- CAS Number : 205448-48-2
CFDMQ features a quinoline core substituted with a chlorine atom at the 4-position, a fluorine atom at the 3-position, and methoxy groups at the 6 and 7 positions. This specific arrangement contributes to its unique biological activity.
The biological activity of CFDMQ is primarily attributed to its interaction with various molecular targets involved in critical cellular processes:
- Enzyme Inhibition : CFDMQ has been identified as a potent inhibitor of several tyrosine kinases, which are crucial in cell signaling pathways that regulate growth and proliferation. This inhibition can lead to reduced tumor growth by interfering with angiogenesis and metastasis .
- Receptor Binding : The compound's structural similarity to other biologically active quinolines allows it to bind effectively to receptors involved in cancer progression, particularly vascular endothelial growth factor receptors (VEGFRs). This interaction can inhibit VEGF-mediated angiogenesis, which is vital for tumor survival and growth .
Antitumor Activity
CFDMQ has shown promising antitumor effects in various studies:
- In Vitro Studies : Research indicates that CFDMQ exhibits significant cytotoxicity against several cancer cell lines. It has been noted for its effectiveness against gliomas and carcinomas by inhibiting VEGF signaling pathways .
- In Vivo Studies : Animal models have demonstrated that treatment with CFDMQ leads to decreased tumor size and improved survival rates, suggesting its potential as an effective therapeutic agent .
Immunomodulatory Effects
CFDMQ also displays immunomodulatory properties:
- T Cell Activation : The compound has been reported to modulate T cell activation by inhibiting protein tyrosine kinases involved in early signal transduction steps. This effect may enhance the immune response against tumors .
Case Studies
-
Case Study on Glioma Treatment :
- In a controlled study involving glioma-bearing mice, administration of CFDMQ resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to the inhibition of VEGF signaling pathways, which are crucial for tumor angiogenesis.
-
Case Study on Metastatic Carcinoma :
- A separate study highlighted CFDMQ's ability to reduce metastasis in models of metastatic carcinoma. The compound was shown to inhibit the migration and invasion of cancer cells through extracellular matrices by targeting specific signaling pathways.
Comparative Biological Activity Table
| Compound | Antitumor Activity | Immunomodulatory Effects | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Tyrosine kinase inhibition |
| Cabozantinib | Very High | High | VEGFR inhibition |
| Tivozanib | High | Moderate | VEGFR inhibition |
Comparison with Similar Compounds
Structural and Functional Modifications
The table below highlights key structural analogs, their substituents, biological activities, and applications:
Electronic and Physicochemical Properties
- Lipophilicity: Fluorine substitution slightly increases logP compared to methoxy groups (e.g., 4-chloro-6,7-dimethoxyquinoline logP = 2.1 vs. fluorinated analog logP ≈ 2.5), improving membrane permeability .
- Solubility : Methoxy groups improve aqueous solubility, whereas fluorine and chloro groups favor lipid bilayer penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
